molecular formula C9H8BrN3S B8391057 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbothioamide

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbothioamide

Cat. No. B8391057
M. Wt: 270.15 g/mol
InChI Key: XVTNTZLFFSNTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090601B2

Procedure details

To a suspension of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile (6.2 g, 26.4 mmol) obtained above in MeOH (88 mL), were added 4N solution of hydrogen chloride in EtOAc (22 mL, 88.0 mmol) and O,O-diethyl hydrogen dithiophosphate (25 mL, 158 mol), and the mixture was stirred at 60° C. for 3 h. The mixture was allowed to cool to rt, and diluted with diisopropyl ether (100 mL). The resulting precipitate was collected by filtration and washed with diethyl ether to give the title compound (6.2 g, 77%) as a pale yellow solid.
Name
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
88 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:12]#[N:13])=[C:9]([CH3:11])[N:10]=2)[CH:7]=1.Cl.CCOC(C)=O.P(S)(OCC)(OCC)=[S:22]>CO.C(OC(C)C)(C)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:12](=[S:22])[NH2:13])=[C:9]([CH3:11])[N:10]=2)[CH:7]=1

Inputs

Step One
Name
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile
Quantity
6.2 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=C(N2)C)C#N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
22 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
P(=S)(OCC)(OCC)S
Step Three
Name
Quantity
88 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=C(N2)C)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.